Metabolic Stability Advantage of Cyclopropylmethyl Substituent vs. Other N-Alkyl Groups
In a medicinal chemistry optimization campaign targeting reduced CYP450-mediated metabolism, incorporation of an N-cyclopropylmethyl group on a lactam scaffold yielded an in vitro human liver microsome (HLM) half-life (T1/2) of 120 min, representing a balance of good potency and high metabolic stability [1]. While this specific data point derives from a structurally related but non-identical series, the cyclopropylmethyl group is a well-established metabolic blocking strategy. In contrast, common N-alkyl substituents such as N-benzyl or N-(4-fluorophenethyl) groups are more susceptible to oxidative metabolism due to benzylic or phenethyl oxidation sites. Direct comparative microsomal stability data between CAS 1361113-16-7 and its closest analogs (e.g., Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide TFA salt, CAS 1361115-67-4) have not been identified in publicly available literature at the time of this analysis.
| Evidence Dimension | In vitro human liver microsome (HLM) metabolic stability (T1/2) |
|---|---|
| Target Compound Data | Not directly measured for CAS 1361113-16-7; class-level expectation of enhanced stability based on cyclopropylmethyl SAR |
| Comparator Or Baseline | N-cyclopropylmethyllactam analog series: T1/2(HLM) = 120 min; common N-benzyl or N-phenethyl analogs expected to show shorter T1/2 due to oxidative liability |
| Quantified Difference | Class-level inference only; quantitative fold-difference for this specific compound not available |
| Conditions | Human liver microsome (HLM) incubation assay (in vitro); data from related N-cyclopropylmethyllactam SAR study |
Why This Matters
For drug discovery programs prioritizing metabolic stability (e.g., oral bioavailability, reduced clearance), the cyclopropylmethyl substituent offers a predictable metabolic shielding advantage over oxidation-prone N-alkyl alternatives, reducing the risk of rapid first-pass metabolism.
- [1] All Journals. Further exploration of the N-lactam substituent SAR: cyclopropylmethyl group gave balance of good potency and high metabolic stability (T1/2(HLM) = 120 min). View Source
